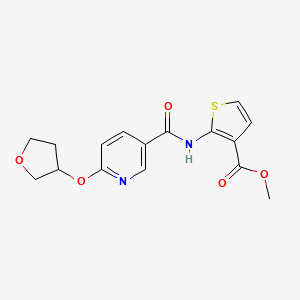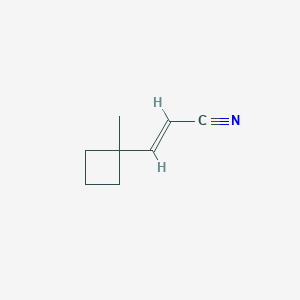![molecular formula C22H17N3O5 B2710574 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203391-80-3](/img/structure/B2710574.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 403.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodology and Chemical Characterization
The synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates through transformations utilizing classical Curtius rearrangement conditions exemplifies advanced synthetic methodologies that could potentially be applied to the synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea derivatives. These methods involve the conversion of esterified phthalic anhydride into azide derivatives and subsequently to ureas, showcasing a pathway for generating complex urea derivatives with potential pharmaceutical applications (Khouili et al., 2021).
Pharmacological Evaluations
In the realm of pharmacological research, the novel synthesis of benzoxepine-1,2,3-triazole hybrids and their evaluation as potential antibacterial and anticancer agents highlight the significance of such complex molecules. The study demonstrates the utility of Cu-catalyzed azide–alkyne cycloaddition strategies for generating compounds with noteworthy biological activities against specific cancer cell lines and bacterial strains, suggesting a potential avenue for the development of new therapeutic agents based on the structure of this compound (Kuntala et al., 2015).
Antioxidant and Anti-microbial Properties
The preparation and characterization of derivatives with a focus on their antioxidant activities underscore the potential health benefits and protective effects these compounds could offer. The study on coumarin substituted heterocyclic compounds, for example, demonstrates high antioxidant activity, suggesting that similar structures could be explored for their antioxidant capacities, contributing to research in oxidative stress and related diseases (Abd-Almonuim et al., 2020).
Material Science and Nonlinear Optical Properties
The synthesis and detailed study of benzimidazole fused-1,4-oxazepines provide insights into the molecular structure, electronic properties, and potential applications in material science, particularly in the development of novel compounds with nonlinear optical (NLO) properties. Such studies are crucial for advancing our understanding of the electronic interactions and the potential utility of these compounds in optical and electronic devices (Almansour et al., 2016).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-25-16-4-2-3-5-18(16)30-17-8-6-13(10-15(17)21(25)26)23-22(27)24-14-7-9-19-20(11-14)29-12-28-19/h2-11H,12H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMUSQSASGKDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2710495.png)

![Tert-butyl (3S)-3-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2710499.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2710500.png)


![(E)-N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3-[4-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enamide](/img/structure/B2710505.png)

![2-methoxy-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2710508.png)
![2-[6-benzyl-2-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N~1~-ethyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2710509.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2710511.png)
